7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione
CAS No.:
Cat. No.: VC14976898
Molecular Formula: C26H16Cl2O5
Molecular Weight: 479.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H16Cl2O5 |
|---|---|
| Molecular Weight | 479.3 g/mol |
| IUPAC Name | 7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one |
| Standard InChI | InChI=1S/C26H16Cl2O5/c1-14-22(31-13-15-6-8-20(27)21(28)10-15)9-7-17-18(12-24(29)33-25(14)17)19-11-16-4-2-3-5-23(16)32-26(19)30/h2-12H,13H2,1H3 |
| Standard InChI Key | KREORIZQHGJZCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OCC5=CC(=C(C=C5)Cl)Cl |
Introduction
7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione is a complex organic compound belonging to the class of bichromenes. Bichromenes are characterized by their dual chromene structures, which confer unique chemical and biological properties. This compound is particularly notable for its potential therapeutic applications due to the presence of dichlorobenzyl and methyl groups, which may interact with biological targets.
Key Characteristics:
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Molecular Formula: C26H16Cl2O4
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Molecular Weight: Approximately 479.3 g/mol
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CAS Number: 859109-33-4
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Synonyms: Includes EiM07-30312 and STL464846
Synthesis of 7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione
The synthesis of this compound typically involves multiple steps, requiring specific conditions such as temperature control and solvent selection. Common solvents include dimethylformamide (DMF) or acetone, with bases like potassium carbonate facilitating the reactions. The process may involve the formation of intermediate compounds before the final product is obtained.
Synthesis Steps:
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Initial Formation: Starting materials are combined under controlled conditions to form the chromene backbone.
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Substitution Reactions: Introduction of the dichlorobenzyl group and methyl group to the chromene structure.
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Purification: Techniques such as column chromatography are used to isolate the compound with high purity.
Chemical Reactions:
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Substitution Reactions: The dichlorobenzyl group can undergo nucleophilic substitution.
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Addition Reactions: The chromene ring may participate in electrophilic addition reactions.
Biological Activities and Potential Applications
While specific biological activities of 7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. The presence of chlorinated benzyl groups suggests possible interactions with biological targets, which could be beneficial for therapeutic applications.
Potential Applications:
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Pharmacology: Potential use in drug development due to its interaction with biological systems.
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Material Science: May have applications in the development of new materials.
Research Findings and Future Directions
Current research focuses on exploring the full therapeutic potential of this compound. Studies are needed to understand its mechanism of action and to broaden its applications across various scientific fields.
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